Anileridine Phosphate

Description

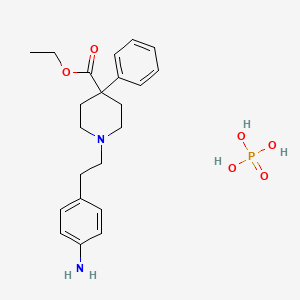

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

4268-37-5 |

|---|---|

Molecular Formula |

C22H31N2O6P |

Molecular Weight |

450.5 g/mol |

IUPAC Name |

ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate;phosphoric acid |

InChI |

InChI=1S/C22H28N2O2.H3O4P/c1-2-26-21(25)22(19-6-4-3-5-7-19)13-16-24(17-14-22)15-12-18-8-10-20(23)11-9-18;1-5(2,3)4/h3-11H,2,12-17,23H2,1H3;(H3,1,2,3,4) |

InChI Key |

FLQCEKVTYABVSH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3.OP(=O)(O)O |

Origin of Product |

United States |

Chemical Synthesis Pathways and Methodological Advancements for Anileridine Phosphate

Primary Synthetic Routes to Anileridine Base

The foundational structure of anileridine is the anileridine base. Its synthesis is a multi-step process that has been subject to various refinements over time to improve efficiency and reduce costs.

Multi-Step Conversions and Intermediate Compounds

The classical and most cited synthesis of anileridine base begins with precursors that form the substituted piperidine (B6355638) ring. drugfuture.commdma.ch A key starting material is ethyl 4-phenylisonipecotate, also known as normeperidine or norpethidine, which provides the core phenylpiperidine structure. mdma.chwikipedia.org

The primary reaction involves the N-alkylation of normeperidine. This is achieved by reacting it with an aminophenethyl halide, such as p-aminophenethyl chloride hydrochloride, in an alcoholic solvent like ethanol (B145695), with a base like sodium bicarbonate to neutralize the generated acid. mdma.ch This reaction directly attaches the p-aminophenethyl group to the nitrogen of the piperidine ring, forming the anileridine base. scispace.com

An alternative approach involves using a sulfonate derivative as the starting material instead of a halide. gpatindia.comgoogle.com In this pathway, a sulfonate compound reacts with p-aminophenylethylamine. gpatindia.comgoogle.com This method requires careful control of reaction temperature and time to ensure the alkylamine portion of p-aminophenylethylamine reacts preferentially over the aromatic amine, thus minimizing byproduct formation. google.combbgate.com The resulting intermediate, a 4-cyano-4-phenylpiperidine derivative, is then converted to the final anileridine base through an alcoholysis reaction using an ethanol solution of concentrated sulfuric acid. google.com

The key chemical entities involved in these primary synthetic routes are detailed in the table below.

| Compound Name | Role in Synthesis |

| Ethyl 4-phenylisonipecotate (Normeperidine) | Core precursor providing the phenylpiperidine structure. mdma.chwikipedia.org |

| p-Aminophenethyl chloride hydrochloride | Reactant that provides the N-aminophenethyl side chain. mdma.ch |

| Sulfonate (unspecified) | Alternative starting material for reaction with p-aminophenylethylamine. gpatindia.comgoogle.com |

| p-Aminophenylethylamine | Reactant used in the sulfonate-based synthesis route. gpatindia.comgoogle.com |

| 4-Cyano-4-phenylpiperidine derivative | Intermediate formed in the sulfonate-based synthesis route. google.com |

| Anileridine Base | The final, unprotonated form of the target molecule. erowid.org |

Optimization Strategies for Yield and Byproduct Reduction

Optimizing the synthesis of anileridine base is crucial for industrial production, focusing on maximizing the yield of the desired product while minimizing the formation of impurities.

In the classical synthesis involving normeperidine, the reaction is typically heated under reflux for an extended period, sometimes up to 40 hours, to ensure the completion of the N-alkylation. erowid.org The choice of base is important; sodium bicarbonate is commonly used to neutralize the hydrochloric acid formed during the reaction. mdma.ch

For the sulfonate-based pathway, controlling reaction conditions is critical to prevent side reactions. The p-aminophenylethylamine molecule has two nucleophilic sites: the primary alkylamine and the aromatic aniline (B41778). bbgate.com The alkylamine is more nucleophilic and is the desired site of reaction. To favor this, reaction temperatures are maintained between 120-140°C. bbgate.com Temperatures below this range can lead to incomplete reactions, while higher temperatures increase the formation of byproducts where the aniline nitrogen or both nitrogens have reacted. bbgate.com Furthermore, using an excess of p-aminophenylethylamine (3-5 times the molar amount of the sulfonate) helps to drive the reaction towards the desired product and can result in yields greater than 90% for the intermediate. google.combbgate.com

| Parameter | Optimized Condition/Strategy | Rationale |

| Reactant Ratio | Use of excess p-aminophenylethylamine (3-5 molar equivalents). google.combbgate.com | Maximizes the formation of the desired intermediate and suppresses byproducts. |

| Temperature | Maintain reaction at 120-140°C for the sulfonate route. bbgate.com | Prevents incomplete reaction at lower temperatures and byproduct formation at higher temperatures. |

| Reaction Time | Extended reflux (e.g., 40 hours) for the halide route. erowid.org | Ensures complete N-alkylation of the normeperidine precursor. |

| Catalyst/Solvent | Ethanolic solution of concentrated sulfuric acid for alcoholysis. google.com | Facilitates high-yield conversion of the nitrile intermediate to the final ester. |

| Base | Use of sodium bicarbonate in the halide route. mdma.ch | Neutralizes acid generated during the reaction, driving it to completion. |

Phosphorylation Techniques for Anileridine Phosphate (B84403) Formation

For pharmaceutical applications, the anileridine free base is typically converted into a salt to improve its stability and solubility characteristics. Anileridine phosphate is one such salt. nih.gov

The formation of this compound is a standard acid-base reaction. The anileridine base is first dissolved in a suitable anhydrous solvent, such as ethanol or isopropanol. erowid.org A stoichiometric amount of phosphoric acid, also typically dissolved in an anhydrous solvent, is then added to the solution. This results in the protonation of the basic nitrogen atoms of the anileridine molecule by the phosphoric acid. The resulting this compound salt is generally insoluble in the organic solvent and precipitates out of the solution. drugfuture.com The solid salt can then be isolated through filtration, washed with a cold solvent to remove any unreacted starting materials, and dried. This process yields the this compound as a stable, crystalline solid suitable for formulation. nih.goverowid.org

Green Chemistry Approaches and Sustainable Synthesis Considerations in this compound Production

While specific literature detailing green chemistry applications directly to this compound synthesis is limited, general principles of sustainable chemistry are being applied to the synthesis of related piperidine and opioid compounds, which could be adapted for anileridine production. acs.orgrsc.org

Key areas for sustainable improvement in a multi-step synthesis like that of anileridine include the choice of solvents, the use of catalysts, and the reduction of waste. Traditional organic solvents could potentially be replaced with greener alternatives like polyethylene (B3416737) glycols (PEGs) or even water, where feasible. acs.orgnih.gov

Catalysis offers a significant opportunity for greening the synthesis. For instance, the reduction of a nitro group to an amine, a common transformation in related syntheses, often uses metal catalysts. The development of more efficient, recyclable, or non-heavy metal catalysts would be a significant green advancement. rsc.org Recent research into the synthesis of piperidine derivatives has explored the use of reusable solid acid catalysts, such as nano gamma-alumina supported Sb(V), which can be employed for several cycles without significant loss of activity. rsc.org Another approach involves electroreductive cyclization using flow microreactors, which can eliminate the need for toxic or expensive chemical reagents. beilstein-journals.org

Furthermore, process intensification strategies, such as continuous flow chemistry, could be applied. nih.gov Flow reactors can improve reaction control, reduce reaction times, and enhance safety, especially for exothermic reactions. chemrxiv.org Electrochemical methods, particularly in flow cells, are being developed for key steps in opioid synthesis, such as N-demethylation, avoiding the use of hazardous reagents and significantly improving space-time yield. acs.orguq.edu.au These modern synthetic technologies could be adapted to the N-alkylation step in anileridine synthesis to create a more sustainable and efficient manufacturing process.

Molecular Pharmacology and Receptor Binding Kinetics of Anileridine Phosphate

Anileridine Phosphate's Agonism at Mu-Opioid Receptors

The principal mechanism of Anileridine involves its agonistic activity at mu-opioid receptors, which are part of the G-protein coupled receptor (GPCR) family. patsnap.comebi.ac.ukpatsnap.comsmpdb.ca This interaction is the initiating step in a cascade of intracellular events that produce analgesia. patsnap.com

Opioid receptors, including the mu-subtype targeted by Anileridine, are coupled with G-proteins and act as regulators of synaptic transmission. drugbank.comnih.govnih.gov The binding of an opioid agonist like Anileridine to the receptor prompts a conformational change in the receptor. This change stimulates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated G-protein complex, specifically on the alpha (Gα) subunit. drugbank.comnih.govnih.govnih.gov This activation leads to the dissociation of the Gα-GTP subunit from the beta-gamma (Gβγ) dimer, both of which then interact with various intracellular effector proteins to propagate the signal. google.com

The G-protein subunits, once activated by the Anileridine-bound receptor, also directly modulate the activity of ion channels. smpdb.ca This modulation is a key aspect of opioid-induced reduction in neuronal excitability. Specifically, opioids like Anileridine cause:

Opening of G-protein-gated inwardly rectifying potassium (GIRK) channels . drugbank.comnih.govgoogle.com This is primarily mediated by the Gβγ dimer and results in an increased efflux of potassium ions (K+) from the neuron. patsnap.comgoogle.com

Closing of N-type voltage-gated calcium channels . drugbank.comnih.govnih.govnih.gov This action, mediated by the Gα subunit, inhibits the influx of calcium ions (Ca2+) into the presynaptic terminal. patsnap.com

The combined effect of increased potassium efflux and decreased calcium influx leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential. drugbank.comnih.govpatsnap.comsmpdb.canih.gov This reduced neuronal excitability is fundamental to the analgesic effect. smpdb.ca

| Ion Channel Type | Effect of Anileridine | Resulting Ionic Movement | Overall Effect on Neuron |

|---|---|---|---|

| G-protein-gated inwardly rectifying potassium (GIRK) channels | Opens channels | Increased Potassium (K+) efflux | Hyperpolarization |

| N-type voltage-gated calcium channels | Closes channels | Decreased Calcium (Ca2+) influx | Reduced neurotransmitter release |

Neurotransmitter Release Modulation

The intracellular signaling events triggered by Anileridine's binding to mu-opioid receptors culminate in the modulation of neurotransmitter release from presynaptic nerve terminals.

The hyperpolarization of the presynaptic terminal and the inhibition of calcium influx are critical for reducing the release of neurotransmitters that signal pain (nociception). patsnap.com The influx of calcium is a necessary step for the fusion of neurotransmitter-containing vesicles with the presynaptic membrane. By blocking this influx, Anileridine effectively inhibits the release of key excitatory and pro-nociceptive neurotransmitters, including Substance P and Glutamate. drugbank.compatsnap.compatsnap.comnih.gov This blockade at the presynaptic level is a primary mechanism for the analgesic properties of Anileridine. patsnap.com

Beyond its effects on primary pain-signaling molecules, the activation of opioid receptors by Anileridine also leads to the inhibited release of a broader range of neurotransmitters. drugbank.comnih.govnih.gov This includes a reduction in the release of noradrenaline, acetylcholine, dopamine, and Gamma-Aminobutyric Acid (GABA). drugbank.comnih.govnih.govnih.gov Research has also indicated that acute administration of Anileridine Phosphate (B84403) can increase the brain levels of a metabolite of noradrenaline, suggesting a potential increase in noradrenaline turnover as a specific action of the narcotic analgesic. nih.gov The modulation of these diverse neurotransmitter systems contributes to the broader pharmacological profile of the drug.

| Neurotransmitter | Effect on Release | Classification |

|---|---|---|

| Substance P | Inhibited drugbank.compatsnap.compatsnap.com | Nociceptive |

| Glutamate | Inhibited patsnap.compatsnap.com | Nociceptive / Excitatory |

| Noradrenaline | Inhibited drugbank.comnih.govnih.gov | Monoamine |

| Acetylcholine | Inhibited drugbank.comnih.govnih.gov | Cholinergic |

| Dopamine | Inhibited drugbank.comnih.govnih.gov | Monoamine |

| GABA | Inhibited drugbank.comnih.govnih.gov | Inhibitory |

Receptor Subtype Selectivity and Affinity Profiling

Anileridine, a synthetic opioid analgesic, exerts its primary pharmacological effects through interaction with opioid receptors in the central nervous system (CNS). drugbank.comunboundmedicine.com As a member of the piperidine (B6355638) class of analgesics, its structure is related to pethidine (meperidine). patsnap.comwikipedia.org The defining structural difference, the replacement of meperidine's N-methyl group with an N-aminophenethyl group, is credited with enhancing its analgesic activity. wikipedia.org Anileridine's mechanism of action involves binding to G-protein coupled opioid receptors, which leads to the inhibition of adenylate cyclase and a subsequent decrease in intracellular cAMP. drugbank.comnih.gov This cascade of events ultimately results in hyperpolarization and reduced neuronal excitability, inhibiting the transmission of pain signals. drugbank.com

In Vitro Radioligand Binding Assays for Opioid Receptors

In vitro radioligand binding assays are essential for determining the affinity of a compound for various receptor subtypes. These assays measure the concentration of a ligand required to displace a radiolabeled competitor from the receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity.

For context, the binding affinities of various opioid ligands are determined using such assays, allowing for their classification as selective or non-selective agents. For example, compounds like DAMGO are used as selective radioligands for the µ-opioid receptor, DPDPE for the δ-opioid receptor, and U69593 for the κ-opioid receptor in these types of studies. nih.gov The affinity of a wide range of opioids, from morphine to fentanyl analogues, has been characterized using these methods, providing a basis for understanding their pharmacological profiles. nih.govnih.gov

Ligand-Receptor Interaction Dynamics and Dissociation Kinetics

The interaction between a ligand and its receptor is a dynamic process characterized by the rates of association (kon) and dissociation (koff). These kinetic parameters, which describe how quickly a ligand binds to and separates from a receptor, are critical for understanding the duration and nature of its pharmacological effect. worktribe.com The dissociation constant (Kd) is a ratio of these rates (koff/kon). worktribe.com

Detailed research findings on the specific ligand-receptor interaction dynamics and dissociation kinetics for this compound are not available in the reviewed scientific literature. Therefore, values for its association rate constant (kon) and dissociation rate constant (koff) at any of the opioid receptor subtypes cannot be provided. This information is crucial for a complete understanding of its molecular pharmacology, as the residence time of a drug at its receptor (related to the koff) can be a better predictor of its efficacy than binding affinity alone. csmres.co.uk The dynamic process of ligand binding and unbinding governs the temporal pattern of receptor activation and subsequent signaling cascades. worktribe.com

Structure Activity Relationship Sar Studies of Anileridine and Its Analogs

Core Piperidine (B6355638) Scaffold Modifications and Their Impact on Receptor Affinity and Efficacy

The piperidine ring is a fundamental component of anileridine's structure, and its modifications have a profound effect on the molecule's analgesic properties. The 4-phenylpiperidine (B165713) scaffold is a key feature for opioid receptor binding. smolecule.com The phenyl group at the 4-position is thought to contribute to the binding affinity at opioid receptors through steric and electronic interactions. smolecule.com Replacement of this phenyl group with hydrogen, alkyl, aralkyl, or heterocyclic groups generally leads to a decrease in analgesic activity. slideshare.net

The presence of a carbethoxy group at the 4-position of the piperidine ring is also considered optimal for activity. slideshare.net Altering this ester group, for instance, by replacing it with an acyloxy group, has been shown to result in compounds with both good analgesic and spasmolytic properties. slideshare.net Enlarging the piperidine ring to a seven-membered hexahydroazepine ring results in a less active compound, though it may present a lower incidence of side effects. slideshare.net

Recent studies have explored more complex modifications of the piperidine scaffold. For example, the design of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues has led to the discovery of highly potent and selective μ-opioid receptor (MOR) agonists. nih.gov These findings underscore the critical role of the piperidine core in modulating receptor affinity and selectivity. nih.gov

Influence of N-Substitutions on Opioid Receptor Interactions

The substituent on the piperidine nitrogen atom plays a pivotal role in determining the analgesic potency and even the nature of the compound's activity (agonist versus antagonist).

Historically, it was believed that an N-methyl group was ideal for optimal analgesic activity in opioids. unodc.org However, the synthesis and study of anileridine and its analogs challenged this notion. Anileridine differs from its predecessor, meperidine, by the replacement of the N-methyl group with an N-(p-aminophenethyl) group. scispace.comwikipedia.org This substitution significantly increases analgesic activity. scispace.comwikipedia.org Anileridine is reported to be ten to twelve times more potent than meperidine in animal studies. unodc.org

Research has shown that replacement of the N-methyl group with a substituted phenylethyl group can yield compounds with potency equal to or greater than the parent compound. unodc.org For instance, replacing the N-methyl group of meperidine with a p-aminophenylethyl group, as in anileridine, results in a four-fold increase in activity. slideshare.net This highlights the significant contribution of the N-aminophenethyl moiety to the enhanced analgesic potency of anileridine.

| Compound | N-Substituent | Relative Analgesic Potency |

| Meperidine | -CH₃ | 1 |

| Anileridine | -CH₂CH₂-p-C₆H₄NH₂ | ~10-12 times that of meperidine unodc.org |

| Pheneridine | -CH₂CH₂C₆H₅ | - |

The nature of the N-substituent can dramatically shift a compound's pharmacological profile from an agonist to an antagonist. While larger N-substituents like the N-aminophenethyl group in anileridine enhance agonist activity, the introduction of smaller, unsaturated groups can induce antagonistic properties.

Specifically, the replacement of the N-methyl group with an N-allyl (-CH₂CH=CH₂) or N-propyl (-CH₂CH₂CH₃) group often leads to compounds with morphine antagonist properties. gpatindia.com This principle is a cornerstone of opioid SAR, where N-allyl derivatives frequently exhibit antagonistic activity. annualreviews.org For example, N-allylnorcodeine was one of the first compounds noted for its antagonistic effect on the respiratory depressant actions of morphine. soton.ac.uk Similarly, in some piperidine series, the N-allyl derivative is a potent antagonist. annualreviews.org The introduction of N-propyl, allyl, and cyclopropylmethyl groups into certain bridged oripavine and thebaine derivatives has also been shown to produce antagonistic activities. escholarship.org

| N-Substituent | General Pharmacological Activity |

| -CH₃ (in many opioids) | Agonist gpatindia.com |

| -CH₂CH₂-p-C₆H₄NH₂ (Anileridine) | Potent Agonist scispace.comwikipedia.org |

| -CH₂CH=CH₂ (N-allyl) | Often Antagonistic gpatindia.comannualreviews.org |

| -CH₂CH₂CH₃ (N-propyl) | Can be Antagonistic gpatindia.com |

Phenolic and Alcoholic Hydroxyl Group Modifications and Pharmacological Activity

While anileridine itself does not possess phenolic or alcoholic hydroxyl groups on its core structure, the principles derived from SAR studies of other opioids, particularly morphine and its analogs, are highly relevant to the broader class of piperidine-based analgesics.

In general, for opiate-like compounds, a free phenolic hydroxyl group is crucial for potent analgesic activity, as it is believed to aid in binding to the opioid receptor. sdbidoon.com Masking this group, for instance, through methylation or ethylation, typically reduces analgesic potency. gpatindia.comsdbidoon.com

Conversely, modifications to an alcoholic hydroxyl group can have varied effects. For example, replacing an alcoholic hydroxyl with a methoxy (B1213986) group can make a compound five times more active, while an ethoxy group can make it 2.4 times more active than morphine. gpatindia.com Acetylation of an alcoholic hydroxyl can also increase activity. gpatindia.com However, converting the alcoholic hydroxyl to a ketone group generally leads to a less active or inactive compound. gpatindia.com

Alicyclic Unsaturation and Stereochemical Considerations in Anileridine SAR

The degree of saturation in the alicyclic rings of opioid structures can influence their activity. For instance, the hydrogenation of an alicyclic unsaturated linkage can lead to a 1.2-fold increase in activity. gpatindia.com

Stereochemistry is also a critical factor in the interaction of anileridine and its analogs with opioid receptors. The specific three-dimensional arrangement of atoms in the molecule is paramount for a proper fit into the receptor's binding site. The piperidine ring of anileridine adopts a chair conformation, and the spatial relationship between the 4-phenyl group and the N-substituent is crucial for its pharmacological action. smolecule.com The existence of stereoisomers with different potencies is a common feature in opioid chemistry, with often only one enantiomer possessing the desired pharmacological activity. google.com For example, in a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, the (3R, 4S) enantiomer was found to be a more potent and highly selective MOR agonist than its (3S, 4R) counterpart. nih.gov

Electronic-Topological Studies of Structure-Activity Relationships in Piperidine Morphinomimetics

Advanced computational methods, such as the Electronic-Topological Method (ETM), have been employed to study the structure-activity relationships of 4,4-disubstituted piperidine morphinomimetics, a class that includes anileridine. nih.gov This approach utilizes conformational and quantum-mechanical calculations to identify specific molecular fragments (pharmacophores) responsible for analgesic activity and other fragments (anti-pharmacophores) that are associated with inactivity. nih.govopenmedicinalchemistryjournal.com

These studies consider both the neutral and protonated forms of the piperidine nitrogen. nih.gov The ETM has been successfully used to create predictive models for the analgesic activity of these compounds. nih.gov The results from these electronic-topological studies can be valuable for the computer-aided design and screening of new, potentially more effective analgesic drugs based on the piperidine scaffold. nih.gov

Pre Clinical Pharmacokinetics and Metabolism of Anileridine Phosphate

Absorption Characteristics in Animal Models

Studies in animal models have demonstrated that anileridine is effectively absorbed following various routes of administration. nih.gov Research highlights its particular effectiveness when administered orally, exhibiting a prompt onset of action. scispace.com

Pharmacological studies in animals indicate a rapid onset of analgesic effects, generally observed within 20 to 30 minutes of administration, with a duration of action reported to last between 2 to 6 hours. scispace.com This rapid absorption from the gastrointestinal tract underscores its high oral activity in experimental settings.

Distribution Patterns and Tissue Localization in Experimental Subjects

Following absorption, anileridine undergoes wide distribution throughout the body. The molecule exhibits a high degree of binding to plasma proteins, with reports indicating that it is more than 95% bound. drugbank.com This extensive protein binding influences its distribution into various tissues. While specific quantitative tissue distribution data from early pre-clinical studies are not extensively detailed in recent literature, the general understanding is that as an opioid analgesic, it exerts its primary effects by crossing the blood-brain barrier to act on the central nervous system (CNS). nih.govnih.gov

Hepatic Metabolism and Metabolite Identification in Animal Species

The liver is the principal site of anileridine metabolism. drugbank.com Biotransformation occurs primarily through enzymatic processes within the hepatic microsomes. These metabolic reactions involve several key pathways, leading to the formation of various metabolites that are then subject to excretion.

Demethylation Pathways and Formation of Nor-Metabolites (e.g., Normeperidine)

A primary metabolic pathway for anileridine is N-dealkylation. This process involves the removal of the p-aminophenethyl group from the piperidine (B6355638) nitrogen, which results in the formation of normeperidine. nih.gov This metabolic conversion has been identified in studies involving rats, guinea pigs, and rabbits. nih.gov The formation of normeperidine is significant, as this metabolite itself possesses pharmacological activity.

Hydrolysis Products and Conjugates

Anileridine undergoes extensive hydrolysis as part of its metabolic breakdown. One identified metabolic product in the urine of rats is p-aminophenylacetic acid. nih.gov This is understood to result from the cleavage of the N-substituent. Additionally, the ethyl ester functional group of the parent molecule can be hydrolyzed to form the corresponding carboxylic acid, a pathway common to other piperidine-based esters. These resulting acidic metabolites can subsequently undergo conjugation, typically with glucuronic acid, to form more water-soluble compounds that are more readily excreted. nih.gov

Table 1: Identified Metabolites of Anileridine in Pre-clinical Studies

| Metabolite | Metabolic Pathway | Animal Species |

| Normeperidine | N-Dealkylation | Rat, Guinea Pig, Rabbit nih.gov |

| p-Aminophenylacetic Acid | Cleavage of N-substituent | Rat nih.gov |

| Anileridinic Acid (putative) | Ester Hydrolysis | Inferred from analogue metabolism |

| Conjugated Metabolites | Glucuronidation | Inferred from analogue metabolism nih.gov |

Excretion Pathways in Pre-clinical Studies

The elimination of anileridine and its various metabolites from the body occurs primarily via the kidneys. Pre-clinical studies have identified urine as the main route of excretion. nih.gov Research in rats has shown that both unchanged anileridine and its metabolites, including normeperidine and p-aminophenylacetic acid, are present in the urine. nih.govnih.gov While precise quantitative data on the fractions of each metabolite excreted are sparse in accessible literature, studies on analogous compounds suggest that a significant portion of the administered dose is eliminated as a combination of the parent drug and its free and conjugated metabolites. nih.gov A smaller, secondary route of excretion is through the feces. nih.gov

Enantioselective Pharmacokinetic Considerations in Analog Research

Anileridine possesses a chiral center at the C-4 position of the piperidine ring, meaning it can exist as a pair of enantiomers. nih.gov In drug development and pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significant differences in their pharmacokinetic profiles (enantioselective absorption, distribution, metabolism, and excretion) and pharmacodynamic activity. researchgate.net

While specific pre-clinical studies focusing on the enantioselective pharmacokinetics of anileridine itself are not prominent in the literature, research into related chiral compounds demonstrates the importance of this consideration. For many chiral drugs, one enantiomer is often more potent or has a different side-effect profile than the other. bg.ac.rs The separation and individual testing of enantiomers, often achieved through techniques like chiral chromatography, is a critical step in modern drug research to fully characterize the therapeutic potential and safety of a chiral drug candidate. bg.ac.rs Therefore, any research on anileridine analogs would necessitate an investigation into the stereospecific properties of the new chemical entities.

Analytical Methodologies for Anileridine Phosphate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Anileridine Phosphate (B84403), enabling its separation from metabolites and other substances. Various chromatographic methods, from gas and liquid chromatography to thin-layer techniques, have been developed and applied.

Gas Chromatography (GC) and Liquid Chromatography (LC) Applications

Gas chromatography has been effectively used to determine the presence of anileridine in diverse biological samples, including blood, urine, liver, and stomach contents. researchgate.net In forensic toxicology, GC-based methods are well-established for screening and confirmation. One such method employs a nitrogen-phosphorus detector (NPD) for screening and a mass selective detector (MSD) for confirmation of anileridine and its metabolites in urine. researchgate.net This approach often involves derivatization with agents like trifluoroacetyl (TFA) and trimethylsilyl (B98337) (TMS) to improve volatility and chromatographic performance. researchgate.net

Recent advances in GC technology, such as Capillary Flow Technology (CFT) splitters, allow for the simultaneous collection of data from both a mass spectrometer and a nitrogen/phosphorus detector (NPD). nottingham.ac.uk This dual-detection system enhances the reliability of toxicological screens; the NPD chromatogram specifically highlights nitrogen-containing compounds like anileridine, confirming their presence and offering an alternative means of quantification. nottingham.ac.uk

Liquid chromatography (LC) is frequently coupled with mass spectrometry (LC-MS) for the analysis of anileridine, providing a powerful tool for both separation and identification. researchgate.netnih.gov High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are specific LC techniques that offer high resolution and speed for analyzing pharmaceutical compounds. nih.gov

| GC Column Type | Detector(s) | Application | Sample Matrix | Reference |

|---|---|---|---|---|

| SE-30 (Packed) | Not Specified | Analytical Toxicology | Not Specified | uminho.pt |

| SE-30 (Capillary) | Not Specified | Routine Toxicological Analysis | Not Specified | uminho.pt |

| Not Specified | Nitrogen Phosphorus Detector (NPD), Mass Selective Detector (MSD) | Screening and Confirmation | Urine | researchgate.net |

| Not Specified | Mass Spectrometry (MS), Nitrogen Phosphorus Detector (NPD) | Forensic Toxicology Screening | Whole Blood Extracts | nottingham.ac.uk |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of pharmaceuticals, including Anileridine Phosphate. nih.govsci-hub.se Method development often utilizes reversed-phase chromatography, which is suitable for separating moderately polar compounds like anileridine. mdpi.com

A typical HPLC method for a related opioid involves a reversed-phase analytical column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent like methanol (B129727) and an aqueous phosphate buffer to control pH. mdpi.com For basic compounds such as anileridine, a phosphate buffer at an acidic pH (e.g., pH 3) is often recommended to ensure good peak shape and retention. sci-hub.se The validation of an HPLC method is a critical regulatory requirement to ensure that the method is reliable, reproducible, and accurate for its intended purpose, which includes assessing identity, purity, and potency. dtic.mil

Modern HPLC is often paired with mass spectrometry, a technique known as HPLC-MS, which combines the high-resolution separation of HPLC with the sensitive and specific detection of MS. nih.govgoogle.com

Thin Layer Chromatography (TLC) in Purity Assessment

Thin-Layer Chromatography (TLC) is a versatile and widely used technique for the separation and identification of drugs in various forms, including pure substances and pharmaceutical formulations. nih.gov It serves as a straightforward method for assessing the purity of this compound. A standard method involves spotting the sample on a silica (B1680970) gel G plate and developing it with an appropriate solvent system. researchgate.net

TLC is particularly valuable for its simplicity, speed, and low cost, making it an excellent tool for qualitative analysis and purity checks. nih.gov The technique can be applied to isolate impurities for further structural analysis, a process known as preparative TLC. nih.gov While conventional TLC is common, high-performance TLC (HPTLC) offers faster separations and more efficient, precise quantitative results through automated instrumentation. nih.gov

| Stationary Phase | Application | Compound | Reference |

|---|---|---|---|

| Silica Gel G | Analytic Laboratory Method | Anileridine | researchgate.net |

| Not Specified | Purity Monitoring | S-2-(3-aminopropylamino)-ethylphosphorothioic acid | nih.gov |

| Not Specified | General Drug Analysis | Pharmaceuticals | nih.gov |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and sensitive quantification of this compound. These techniques provide detailed information about the molecule's mass, fragmentation patterns, and response to electromagnetic radiation.

Mass Spectrometry (MS, MS-MS, GC-MS, LC-MS) for Structural Elucidation and Quantification

Mass spectrometry, in its various forms, is a definitive tool for the analysis of Anileridine. researchgate.netnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a widely accepted method in toxicology for broad-range screening and confirmation. nottingham.ac.ukplos.org Full-scan electron ionization (EI) GC-MS methods allow for the identification of anileridine by comparing its mass spectrum to library reference spectra. nottingham.ac.ukgrantome.com The NIST Mass Spectrometry Data Center and other databases contain reference spectra for anileridine, facilitating its identification. researchgate.netwikipedia.org

Tandem mass spectrometry (MS-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide enhanced specificity and sensitivity. researchgate.net LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it suitable for complex matrices. researchgate.netnih.gov Specific instrumentation like LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) has been used to generate MS-MS spectral data for anileridine, which is crucial for unambiguous structural confirmation. researchgate.net

| Technique | Ionization Mode | Application | Reference |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | Screening, Identification, Confirmation | researchgate.netnottingham.ac.ukgrantome.com |

| LC-MS | Electrospray Ionization (ESI) | Structural Elucidation, Quantification | researchgate.net |

| MS-MS | Positive Ion ESI | Structural Elucidation | researchgate.net |

Application of Fluorescent Analogs for Detection in Neural Systems and Binding Studies

The study of opioid receptor interactions in neural systems can be advanced through the use of fluorescently labeled ligands. researchgate.netnih.gov While research specifically detailing fluorescent analogs of this compound is limited, early work reported the synthesis of a dansyl derivative of anileridine for fluorescence studies. google.com This research was part of a broader effort to design and synthesize fluorescent derivatives of narcotic analgesics, including analogs of normeperidine (a close structural relative of anileridine) linked to an acridine (B1665455) fluorophore. google.comelifesciences.org

The development of fluorescent probes for opioid receptors is a complex field. A key challenge is attaching a bulky fluorescent molecule to the ligand without significantly reducing its binding affinity and selectivity for the target receptor. Despite these difficulties, fluorescently-labeled ligands have become valuable tools for visualizing receptor localization, trafficking, and signaling through methods like confocal fluorescence microscopy. researchgate.netnih.gov

More recent research on other opioids has led to the creation of sophisticated fluorescent probes. For example, fluorescent derivatives of buprenorphine and naltrexamine have been synthesized and used in fluorescence-based competition binding assays and imaging studies. nih.gov These probes allow for real-time investigation of ligand-receptor dynamics in cultured cells and living brain slices, providing insights into the pharmacological mechanisms of opioids. grantome.com Such approaches, though not yet widely applied to anileridine, demonstrate the potential of fluorescent analogs for detailed binding studies and detection within neural systems.

Advanced Analytical Approaches in Pharmaceutical Research and Development

Modern pharmaceutical analysis employs a range of sophisticated instrumental methods to characterize active pharmaceutical ingredients like this compound. These techniques provide detailed information on the chemical structure, purity, and concentration of the compound.

Chromatographic Techniques

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of this compound from related substances and impurities. doi.org

High-Performance Liquid Chromatography (HPLC): HPLC is a principal method for the assay of bulk drug materials. doi.org It is widely used for the analysis of anileridine, often employing a C18 or a USP-G2 column with a phosphate buffer as part of the mobile phase. gmpua.com This technique offers high resolution and sensitivity for quantitative analysis. doi.org

Gas Chromatography (GC): GC is another established method for the analysis of anileridine. nih.gov It is frequently coupled with detectors like a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity and sensitivity, particularly in the analysis of biological samples. nih.govsciex.com Derivatization with agents like trifluoroacetyl and trimethylsilyl can be used to improve the chromatographic properties of anileridine and its metabolites for GC analysis. nih.gov

Thin-Layer Chromatography (TLC): TLC is a versatile technique used for the separation and identification of drugs like anileridine. nih.govanalyticaltoxicology.com It can be applied to the bulk drug and to extracts from various formulations. analyticaltoxicology.com High-performance TLC (HPTLC) offers improved separation efficiency and allows for accurate quantitative analysis. analyticaltoxicology.com

Capillary Electrophoresis (CE): CE is particularly effective for the separation of charged and polar analytes like basic pharmaceuticals. algimed.com This high-resolution technique has been used for the analysis of anileridine, often in conjunction with mass spectrometry. sciex.comalgimed.com

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.

Mass Spectrometry (MS): MS provides detailed information about the molecular weight and structure of anileridine. Various ionization techniques are employed, including Electron Ionization (EI) and Electrospray Ionization (ESI). nih.gov High-resolution mass spectrometry (HRMS), such as with an Orbitrap mass analyzer, allows for highly accurate mass measurements, which is invaluable for screening and identification in complex matrices like equine plasma. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to determine the structure of anileridine by providing information about the chemical environment of hydrogen atoms within the molecule. nih.gov

Hyphenated Techniques

The coupling of chromatographic separation with spectroscopic detection, known as hyphenated techniques, provides a powerful tool for the analysis of complex mixtures. ijpsr.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique in pharmaceutical analysis. ijpsr.comadlitipbulteni.com For anileridine, LC-MS combines the separation power of HPLC with the sensitive and selective detection of MS. nih.gov LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) is a specific configuration that has been used for the analysis of anileridine, providing high-resolution mass data. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the identification and quantification of volatile and semi-volatile compounds. nih.govijpsr.comadlitipbulteni.com It has been successfully applied to the analysis of anileridine, often for forensic and toxicological investigations. nih.govadlitipbulteni.com

Below are tables summarizing key data from various analytical methodologies applied to anileridine research.

Table 1: Chromatographic Methods for Anileridine Analysis

| Technique | Column/Stationary Phase | Detector | Application | Reference |

|---|---|---|---|---|

| HPLC | USP-G2, C18 | UV | Bulk Drug Analysis | gmpua.com |

| GC | - | NPD, Mass Selective Detector | Analysis in Urine | nih.gov |

| TLC | Silica Gel G | - | General Identification | nih.gov |

Table 2: Mass Spectrometry Data for Anileridine

| Technique | Ionization Mode | Key Fragments (m/z) | Notes | Reference |

|---|---|---|---|---|

| GC-MS | Positive EI | 246.0, 42.0, 120.0, 218.0 | Top peaks observed | nih.gov |

Comparative Pre Clinical Pharmacological Studies of Anileridine Phosphate

In Vitro and Animal Model Comparisons with Other Opioid Analgesics (e.g., Morphine, Meperidine, Alphaprodine)

Anileridine, a synthetic opioid of the piperidine (B6355638) class, has been the subject of various preclinical studies to characterize its pharmacological profile in comparison to other established opioid analgesics. drugbank.comwikipedia.org These investigations in animal models and isolated tissue preparations have aimed to elucidate its relative potency, efficacy, and mechanism of action.

Preclinical evaluations in animal models have demonstrated that anileridine possesses significant analgesic activity, with some studies suggesting its potency approximates that of morphine and is substantially greater than that of meperidine. scispace.com

In studies using rats, the behavioral effects of anileridine were compared with those of morphine, meperidine, and alphaprodine. nih.gov One key assessment involved observing the drugs' impact on schedule-controlled responding, where rats were trained to press a lever for food presentation. nih.gov All four narcotics were found to decrease the rates of lever pressing. nih.gov In pigeons, under a multiple fixed-ratio, fixed-interval schedule of food presentation, anileridine, alphaprodine, and fentanyl all produced dose-related decreases in responding. nih.gov However, at lower doses, anileridine and alphaprodine sometimes led to an increase in response rates in some birds. nih.gov

Another critical behavioral measure is the analgesic effect, often tested using the tail-withdrawal reflex from warm water. In these tests, anileridine, along with morphine, meperidine, and alphaprodine, increased tail-withdrawal latencies, confirming its analgesic properties. nih.gov

| Drug | Effect on Lever Pressing (Rats) | Effect on Tail-Withdrawal Latency (Rats) | Naloxone (B1662785) (1 mg/kg) Antagonism of Lever Pressing | Naloxone (1 mg/kg) Antagonism of Analgesia |

| Anileridine | Rate decrease | Increased latency | Dose-effect curve shifted by a factor of 2 | Antagonized |

| Morphine | Rate decrease | Increased latency | Dose-effect curve shifted by a factor of 4-8 | Antagonized |

| Alphaprodine | Rate decrease | Increased latency | Dose-effect curve shifted by a factor of 4-8 | Antagonized |

| Meperidine | Rate decrease | Increased latency | Not antagonized | Antagonized |

| This table is based on findings from a comparative study in rats. nih.gov |

The opioid activity of anileridine has been investigated in isolated tissue preparations, which are crucial for understanding receptor-mediated effects without the complexities of a whole-organism system. The electrically stimulated isolated guinea pig ileum is a classic model used to assess the agonist and antagonist properties of opioids at peripheral µ-opioid receptors. datapdf.com

In this system, anileridine acts as an agonist, inhibiting the electrically induced twitches of the ileum, an effect characteristic of µ-opioid receptor activation. datapdf.com This inhibitory action is similar to that produced by morphine. datapdf.com Studies with N-acylanileridines, derivatives of anileridine, have shown that these compounds also interact with morphine receptors in the guinea pig ileum preparation. datapdf.com The binding of anileridine to µ-opioid receptors initiates a G-protein-coupled signaling cascade that inhibits adenylate cyclase, reducing intracellular cAMP. nih.gov This leads to hyperpolarization and reduced neuronal excitability by closing N-type voltage-operated calcium channels and opening calcium-dependent inwardly rectifying potassium channels. drugbank.comnih.gov

Characterization of Non-Narcotic Actions in Pre-clinical Paradigms

Preclinical research has identified certain pharmacological actions of anileridine that appear to be distinct from its classical narcotic (opioid receptor-mediated) effects. These non-narcotic actions are typically characterized by a lack of antagonism by specific opioid antagonists like naloxone. nih.gov

In studies with rats trained on a schedule of food presentation, the rate-decreasing effects of anileridine on lever pressing were only partially antagonized by naloxone. nih.gov While naloxone shifted the dose-effect curve for anileridine's effect on this behavior by a factor of two, it produced a much larger shift (a factor of 4-8) for morphine and alphaprodine, suggesting that a component of anileridine's behavioral effect is not mediated by narcotic receptors. nih.gov This is in contrast to its analgesic effect (increased tail-withdrawal latency), which was fully antagonized by naloxone. nih.gov These findings have led to the suggestion that anileridine possesses significant non-narcotic actions, similar to meperidine, whose effect on this behavior was not antagonized by naloxone at all. nih.gov

Future Research Trajectories and Theoretical Frameworks for Anileridine Phosphate

Design and Synthesis of Novel Anileridine Phosphate (B84403) Derivatives with Modified Pharmacological Profiles

The chemical framework of anileridine, a phenylpiperidine derivative, presents numerous opportunities for modification to create novel compounds with improved pharmacological characteristics. Research efforts in this area are centered on altering specific parts of the molecule to enhance receptor affinity, selectivity, and pharmacokinetic profiles.

Modifications for Enhanced Receptor Selectivity: A primary goal is to design derivatives that exhibit high selectivity for the mu-opioid receptor (MOR), which is the main target for many potent analgesics. patsnap.com By modifying the N-phenethyl group of the anileridine molecule, researchers can influence how the compound interacts with the receptor's binding pocket. Introducing different substituents on this group can either increase or decrease affinity for MOR versus other opioid receptors like the delta (DOR) and kappa (KOR) receptors. This approach aims to isolate the desired analgesic effects while minimizing off-target interactions that can lead to undesirable side effects.

Synthesis for Improved Metabolic Stability: The aniline (B41778) portion of the anileridine structure is another key area for synthetic modification. Altering this group can affect how the compound is metabolized in the body, potentially leading to a longer duration of action or a more predictable metabolic pathway. Creating prodrugs, which are inactive compounds that are converted into the active drug within the body, is another strategy being explored to enhance bioavailability and control the release of the active analgesic.

Structure-Activity Relationship (SAR) Exploration: Systematic synthesis of a library of anileridine derivatives allows for a thorough exploration of its structure-activity relationship (SAR). By making incremental changes to the piperidine (B6355638) ring or its substituents and evaluating the pharmacological activity of each new compound, researchers can build a comprehensive map of which chemical features are essential for potent and selective opioid receptor agonism.

Table 1: Potential Synthetic Modifications of the Anileridine Scaffold and Their Pharmacological Goals

| Molecular Target for Modification | Example of Synthetic Change | Intended Pharmacological Outcome |

|---|---|---|

| N-phenethyl substituent | Introduction of arylalkyl groups with varied ring substitutions | Enhance mu-opioid receptor (MOR) selectivity and potency |

| Aniline moiety | Bioisosteric replacement of the amine group | Improve metabolic stability and alter pharmacokinetic properties |

| Piperidine ring | Introduction of conformational constraints (e.g., bridging) | Lock the molecule into a bioactive conformation for higher receptor affinity |

Computational Chemistry and Molecular Modeling for Receptor Binding and SAR Predictions

Computational tools are becoming increasingly vital in drug design, offering a way to predict molecular interactions and guide synthetic efforts efficiently.

Molecular Docking Simulations: Using 3D models of opioid receptors, scientists can perform molecular docking simulations to predict how different anileridine derivatives will bind. uark.edu These simulations calculate the binding affinity and identify the specific amino acid residues within the receptor that interact with the ligand. This information provides critical insights into the molecular basis of the drug's potency and can guide the design of new derivatives with optimized interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. diva-portal.org For anileridine derivatives, QSAR models can be developed to predict the analgesic potency or receptor selectivity of unsynthesized compounds based on their physicochemical properties. This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, revealing how the molecules move and interact in a simulated physiological environment. nih.gov This can help researchers understand the stability of the binding pose and identify conformational changes in the receptor that are induced by the ligand, offering a more complete picture of the mechanism of action.

Investigation of Anileridine Phosphate's Interactions with Novel Opioid Receptor Discoveries and Modulators

The opioid system is more complex than initially understood, with the discovery of new receptors and regulatory mechanisms opening up new avenues for research.

Novel Opioid Receptors: The nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor, is a newer member of the opioid receptor family that does not bind traditional opiates with high affinity. nih.govguidetopharmacology.org Investigating whether novel anileridine derivatives can interact with the NOP receptor could lead to the development of analgesics with entirely new mechanisms of action. nih.gov Ligands targeting the NOP system have been implicated in various physiological processes, including pain, anxiety, and addiction. nih.gov

Allosteric Modulation: Opioid receptors can be influenced by allosteric modulators, which are molecules that bind to a site on the receptor distinct from the primary (orthosteric) binding site. nih.gov These modulators can fine-tune the receptor's response to an agonist, either enhancing or diminishing its effect. Screening anileridine derivatives for allosteric modulatory activity at the MOR or other opioid receptors could identify compounds that act as "dimmer switches" for opioid signaling, potentially offering a safer way to modulate pain pathways.

Receptor Heterodimerization: Opioid receptors can form complexes, or heterodimers, with other receptors (e.g., MOR-DOR dimers). nih.gov These heterodimers can have unique pharmacological properties that differ from the individual receptors. Studying how anileridine and its derivatives interact with these receptor complexes could reveal new functional profiles and opportunities for developing drugs that specifically target these heterodimers for more precise therapeutic effects.

Role of this compound Research in Advancing Fundamental Opioid Biology Understanding

Studying established compounds like anileridine with modern tools can yield fundamental insights into opioid biology.

Probing Receptor Structure: Anileridine's unique chemical structure can be used as a molecular probe to explore the binding pocket of the mu-opioid receptor. By comparing how anileridine and its systematically modified derivatives bind to the receptor, researchers can infer details about the receptor's three-dimensional structure and the specific interactions required for activation.

Understanding Biased Agonism: The concept of "biased agonism" suggests that a ligand can activate a receptor in a way that preferentially triggers certain intracellular signaling pathways over others. nih.gov For example, a biased agonist might activate the G-protein signaling pathway responsible for analgesia while avoiding the β-arrestin pathway associated with certain adverse effects. Synthesizing and characterizing a range of anileridine derivatives could identify biased agonists, providing a chemical blueprint for developing safer opioid analgesics.

Elucidating Signaling Pathways: Anileridine primarily acts by binding to mu-opioid receptors, which are G-protein coupled receptors (GPCRs). patsnap.comdrugbank.com This binding inhibits the enzyme adenylate cyclase, reducing intracellular cAMP levels and subsequently inhibiting the release of pain-signaling neurotransmitters like substance P and glutamate. patsnap.compatsnap.com By studying how different anileridine analogs modulate these downstream signaling events, scientists can gain a more nuanced understanding of the complex cellular mechanisms that underlie opioid-induced analgesia.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Anileridine |

| This compound |

| Glutamate |

Q & A

Basic Research Questions

Q. What are the established analytical methods for quantifying Anileridine Phosphate in biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are widely used. For HPLC, mobile phases often combine phosphate buffer (pH 7.1) with acetonitrile gradients, as outlined in pharmacopeial monographs . Validation parameters include linearity (R² > 0.99), limit of detection (LOD < 10 ng/mL), and recovery rates (85–115%). LC-MS offers higher sensitivity, with LODs as low as 1 ng/mL. Always include internal standards (e.g., deuterated analogs) to correct matrix effects .

Table 1: Comparison of Analytical Methods

| Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference Standard |

|---|---|---|---|---|

| HPLC-UV | 10 | 30 | 90–110 | USP this compound |

| LC-MS/MS | 1 | 5 | 85–115 | Certified reference material |

Q. What are the key challenges in synthesizing high-purity this compound for research use?

- Methodology : Synthesis requires strict control of reaction conditions (e.g., temperature, pH) to avoid byproducts. Purity validation involves nuclear magnetic resonance (NMR) for structural confirmation and HPLC for quantitative assessment (>98% purity). Residual solvents (e.g., acetonitrile) must comply with ICH Q3C guidelines. Reproducibility challenges arise from phosphate counterion stability; use Karl Fischer titration to ensure low water content (<0.5%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic parameters of this compound across studies?

- Methodology : Conduct a meta-analysis comparing study designs, species models (e.g., rodents vs. primates), and dosing regimens. Key variables include bioavailability (impacted by injection site) and cytochrome P450 metabolism. Use physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences. If class-based data (e.g., opioids) conflict, perform targeted in vitro assays (e.g., plasma protein binding) to validate extrapolations .

Q. What considerations are critical when designing in vitro models to study this compound's metabolic pathways?

- Methodology : Use primary hepatocytes or liver microsomes from relevant species (human/rat). Pre-incubate with NADPH cofactors to assess Phase I metabolism. For Phase II (e.g., glucuronidation), supplement with UDP-glucuronic acid. Monitor metabolites via LC-MS and compare to known standards (e.g., noranileridine). Include controls for enzyme inhibition/induction (e.g., ketoconazole for CYP3A4) .

Q. How should conflicting data on this compound's receptor binding affinities be methodologically addressed?

- Methodology : Replicate assays using standardized receptor preparations (e.g., cloned μ-opioid receptors). Use radioligand binding assays (e.g., [³H]-DAMGO displacement) with uniform buffer conditions (pH 7.4, 25 mM HEPES). Address discrepancies by comparing assay temperatures (25°C vs. 37°C) and GTP concentrations (to distinguish agonist vs. antagonist activity). Normalize data to reference agonists (e.g., morphine) .

Q. What statistical approaches are recommended for assessing this compound's dose-response relationships in preclinical studies?

- Methodology : Use nonlinear regression (e.g., sigmoidal Emax model) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-dose comparisons. For small sample sizes, use non-parametric methods (e.g., Kruskal-Wallis). Report 95% confidence intervals and effect sizes to contextualize significance .

Q. How can cross-species variations in this compound metabolism be systematically evaluated?

- Methodology : Perform comparative hepatocyte incubations across species (human, rat, dog). Quantify metabolite profiles using LC-HRMS and apply cluster analysis to identify species-specific pathways. Use reaction phenotyping (e.g., chemical inhibitors) to pinpoint involved enzymes. Cross-reference with genomic databases for CYP isoform expression levels .

Methodological Best Practices

- Data Validation : Always include triplicate measurements for critical assays (e.g., potency, stability). For phosphate-containing compounds, avoid buffer precipitation by validating pH and ionic strength .

- Literature Gaps : Prioritize studies on long-term stability (e.g., photodegradation in injectable formulations) and neuroendocrine interactions, as these areas are underrepresented .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.